

# Comparative stability of tin halide vs. lead halide perovskites

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An in-depth comparison of the chemical and operational stability of tin (Sn) halide versus lead (Pb) halide perovskites, materials at the forefront of next-generation optoelectronic research.

## Introduction

Metal halide perovskites, characterized by the  $ABX_3$  crystal structure, have emerged as revolutionary materials in the field of photovoltaics and optoelectronics. Lead (Pb)-based perovskites have achieved power conversion efficiencies rivaling those of conventional silicon solar cells.[1] However, the inherent toxicity of lead and concerns about long-term stability under operational stressors like moisture, oxygen, light, and heat have driven research toward lead-free alternatives.[2][3] Among these, tin (Sn)-based halide perovskites are the most promising substitutes due to their favorable optoelectronic properties, including an optimal bandgap for solar absorption.[2][4]

Despite their potential, tin halide perovskites exhibit significantly lower intrinsic stability compared to their lead-based counterparts.[2][5] The primary challenge lies in the facile oxidation of tin from its active  $Sn^{2+}$  state to the more stable  $Sn^{4+}$  state, a process that rapidly degrades the material and hampers device performance.[4][5] This guide provides a comparative analysis of the stability of tin and lead halide perovskites, supported by experimental data, detailed methodologies, and visualizations of degradation pathways.

## Comparative Stability Analysis

The stability of perovskite materials is a critical factor for their commercial viability. Degradation is primarily induced by environmental factors, including moisture, oxygen, light, and thermal stress.

## Moisture Stability

Moisture is a well-known initiator of degradation for most halide perovskites.[6]

- **Lead Halide Perovskites:** The interaction with water is often a two-step process. Initially, a reversible hydration of the perovskite lattice can occur.[7] However, prolonged exposure leads to an irreversible decomposition reaction, yielding lead iodide (PbI<sub>2</sub>) and volatile organic byproducts, which causes the material to lose its photoactive properties.[7][8]
- **Tin Halide Perovskites:** These materials are even more sensitive to moisture.[4] Water molecules not only decompose the perovskite structure but also act as a catalyst, significantly accelerating the oxidation of Sn<sup>2+</sup> to Sn<sup>4+</sup>. [2][9] This rapid, moisture-induced oxidation is a primary reason for their poor environmental stability.

Perovskite Type	Stress Condition	Observation	Reference
MAPbI <sub>3</sub>	High Humidity	Decomposes into PbI <sub>2</sub> . [7]	[7]
(PEA) <sub>2</sub> (MA) <sub>n-1</sub> PbI <sub>n+1</sub>	~85% Relative Humidity	Larger 'n' phases degrade into the more stable n=1 phase, MAI, and PbI <sub>2</sub> . [10]	[10]
Tin Halide Perovskite	Ambient Moisture	Rapid oxidation of Sn <sup>2+</sup> to Sn <sup>4+</sup> is accelerated. [9]	[9]
Tin Halide Perovskite	High Relative Humidity	Moisture ingress can be mitigated by using certain n-type organic interlayers. [11]	[11]

## Oxygen and Air Stability

Oxygen is another critical factor, particularly when combined with light or moisture.

- **Lead Halide Perovskites:** While relatively stable in dry oxygen in the dark, the presence of both oxygen and light generates superoxide ( $O_2^-$ ) species. These reactive species can attack the organic cation and the perovskite lattice, leading to decomposition.[\[12\]](#)[\[13\]](#)
- **Tin Halide Perovskites:** The core instability of tin perovskites stems from the low redox potential of the  $Sn^{2+}/Sn^{4+}$  couple, making them highly susceptible to oxidation in the presence of oxygen.[\[4\]](#)[\[14\]](#) This process creates  $Sn^{4+}$  defects, which act as p-type dopants and non-radiative recombination centers, severely degrading optoelectronic performance.[\[5\]](#)[\[15\]](#) The degradation can become a cyclic process where byproducts like iodine, formed from the reaction with tin iodide, further accelerate the decomposition.[\[16\]](#)[\[17\]](#)

Perovskite Type	Stress Condition	Observation	Reference
MAPbI <sub>3</sub>	Oxygen (in dark)	Metastable due to sluggish surface reaction kinetics. <a href="#">[12]</a>	<a href="#">[12]</a>
MAPbI <sub>3</sub>	Oxygen + Light	Rapid degradation occurs. <a href="#">[12]</a>	<a href="#">[12]</a>
Tin Halide Perovskite	Ambient Air	Facile oxidation of $Sn^{2+}$ to $Sn^{4+}$ leads to rapid degradation. <a href="#">[4]</a> <a href="#">[15]</a>	<a href="#">[4]</a> <a href="#">[15]</a>
(FA <sub>0.75</sub> CS <sub>0.25</sub> Sn <sub>0.5</sub> Pb <sub>0.5</sub> )I <sub>3</sub>	85 °C in Air (unencapsulated)	Maintained full performance after 150 hours, showing significantly improved stability for mixed Sn-Pb systems. <a href="#">[18]</a> <a href="#">[19]</a> <a href="#">[20]</a>	<a href="#">[18]</a> <a href="#">[19]</a> <a href="#">[20]</a>

## Thermal Stability

Device temperatures can rise significantly during operation, making thermal stability crucial.

- **Lead Halide Perovskites:** Thermally unstable even in inert environments, primarily due to the volatility of the organic A-site cations.[21][22] At elevated temperatures (typically >85 °C), materials like MAPbI<sub>3</sub> decompose into PbI<sub>2</sub> and volatile components like methylamine and HI.[21][23] Fully inorganic perovskites (e.g., CsPbI<sub>3</sub>) tend to be more thermally stable than their hybrid organic-inorganic counterparts.[24]
- **Tin Halide Perovskites:** Also suffer from thermal instability, which is often coupled with and accelerated by oxidation.[4] The strategies to improve thermal stability often involve compositional engineering, such as using more thermally stable cations or creating mixed tin-lead compositions.[18]

Perovskite Type	Stress Condition	Observation	Reference
MAPbI <sub>3</sub>	85 °C (inert atmosphere)	Thermally unstable; decomposition into PbI <sub>2</sub> is observed.[21][22]	[21][22]
MAPbI <sub>3</sub>	120 °C (in air)	XRD patterns show a decrease in the perovskite peak and an increase in the PbI <sub>2</sub> peak over time.[21]	[21]
FAPbBr <sub>3</sub> vs MAPbBr <sub>3</sub>	Heating on single crystal surfaces	The choice of halide and organic cation has a large impact on thermal stability.[25]	[25]
(FA <sub>0.75</sub> CS <sub>0.25</sub> Sn <sub>0.5</sub> Pb <sub>0.5</sub> )I <sub>3</sub>	85 °C (in air)	Showed substantially better thermal and air stability compared to pure tin halide perovskites.[19][26]	[19][26]

## Photostability (Light-Induced Degradation)

Continuous illumination can induce degradation pathways that are not active in the dark.

- **Lead Halide Perovskites:** Under illumination, mobile halide ions can migrate, creating defects and leading to phase segregation in mixed-halide perovskites.<sup>[7]</sup> Light can also induce the formation of metallic lead ( $\text{Pb}^0$ ) clusters, which act as recombination centers.<sup>[7]</sup>
- **Tin Halide Perovskites:** Light exposure exacerbates the oxidation of  $\text{Sn}^{2+}$ , accelerating material and device degradation.<sup>[27]</sup> Devices featuring advanced polymers as electron transport layers have shown improved stability, retaining over 85% of initial efficiency after 550 hours of continuous 1-sun illumination.<sup>[27]</sup>

## Degradation Mechanisms and Pathways

Understanding the chemical reactions behind the degradation is key to developing mitigation strategies.

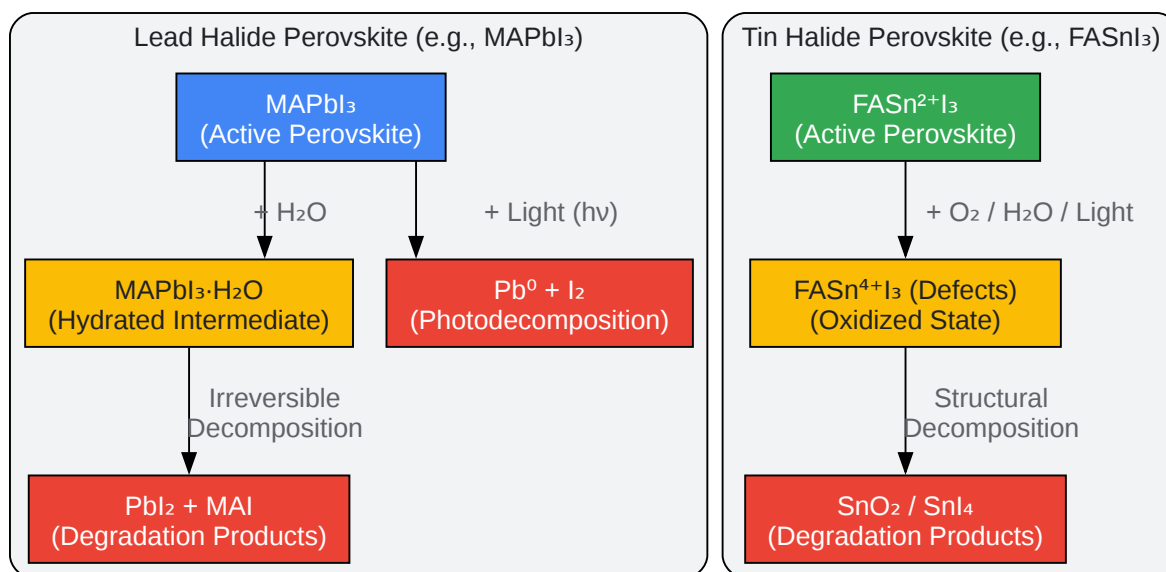
### Lead Halide Perovskite Degradation

The primary degradation pathway for lead halide perovskites in the presence of moisture involves the formation of a hydrate intermediate, followed by the deprotonation of the methylammonium cation and subsequent collapse of the structure into lead iodide ( $\text{PbI}_2$ ).<sup>[7]</sup>

Under illumination, ion migration and the formation of metallic lead are significant factors.<sup>[7][24]</sup>

### Tin Halide Perovskite Degradation

For tin halide perovskites, the dominant degradation mechanism is the oxidation of  $\text{Sn}^{2+}$  to  $\text{Sn}^{4+}$ .<sup>[4]</sup> This process is thermodynamically favorable and is accelerated by moisture, oxygen, and light. The oxidation leads to the formation of degradation products like tin iodide ( $\text{SnI}_4$ ) and tin oxide ( $\text{SnO}_2$ ).<sup>[15][28]</sup> This can initiate a self-amplifying cyclic degradation process, where byproducts catalyze further decomposition of the perovskite material.<sup>[15][16]</sup>



Comparative Degradation Pathways of Halide Perovskites

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Caption: Degradation pathways for lead vs. tin halide perovskites.

## Experimental Protocols for Stability Testing

To ensure that stability data is comparable and reproducible across different studies, a consensus has emerged around standardized testing procedures, largely based on the International Summit on Organic Photovoltaic Stability (ISOS) protocols.[29][30][31]

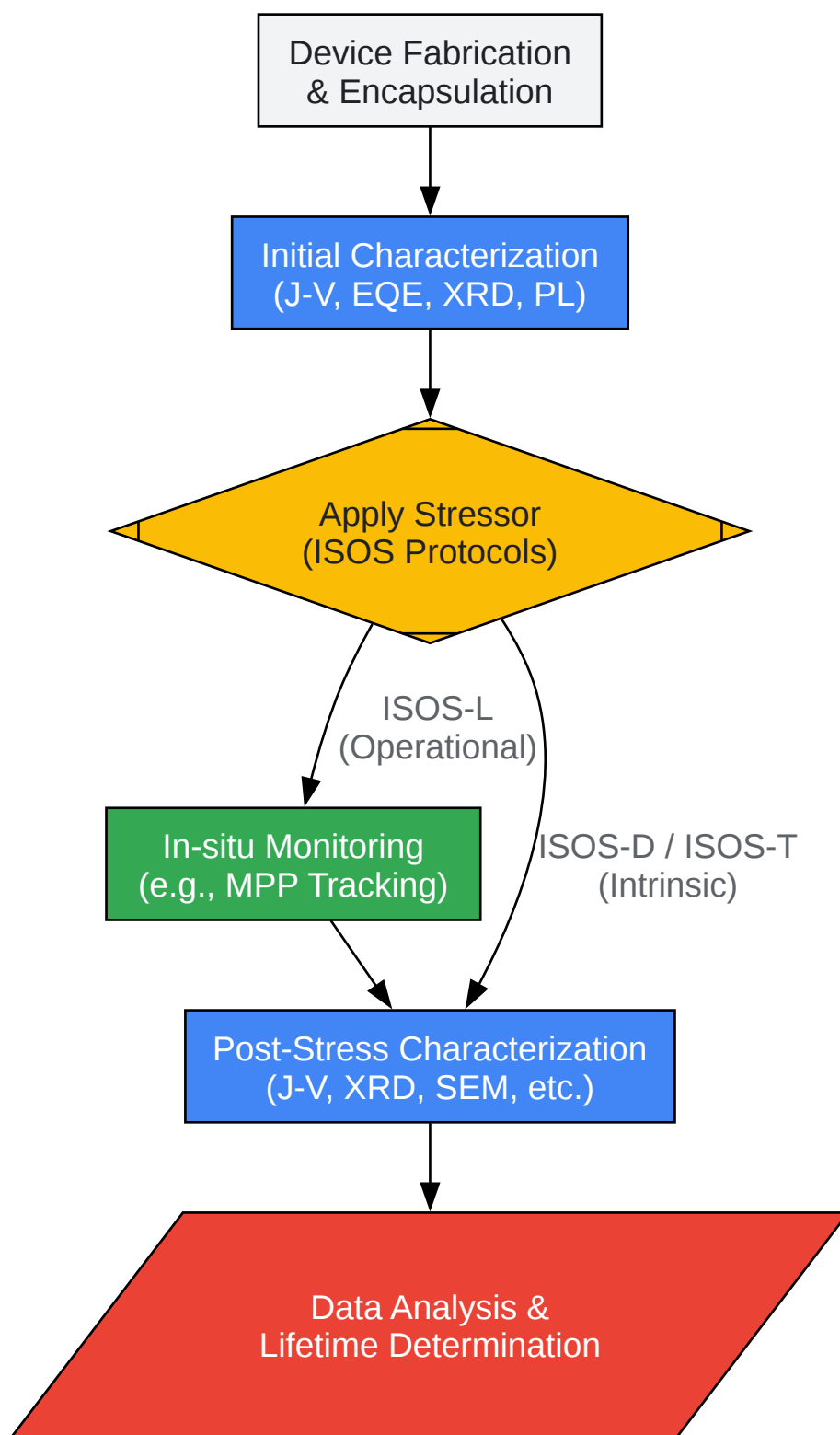
Key ISOS Protocols:

- ISOS-D (Dark Storage): Assesses intrinsic stability by storing devices in a controlled, dark environment at specific temperatures (e.g., ambient, 65°C, 85°C) and humidity levels.[30][32]
- ISOS-L (Light Soaking): Evaluates operational stability under continuous illumination (typically 1-sun equivalent) in a controlled atmosphere and temperature.[30][32]

- ISOS-T (Thermal Cycling): Simulates real-world temperature fluctuations by cycling devices between high and low temperatures in the dark.[\[30\]](#)
- ISOS-V (Bias Stress): Tests for degradation induced by an electrical bias applied to the device in the dark.[\[30\]](#)

#### Common Characterization Techniques:

- X-Ray Diffraction (XRD): To identify changes in the crystal structure and detect the formation of degradation products like  $\text{PbI}_2$ .[\[21\]](#)
- UV-Visible Absorption Spectroscopy: To monitor changes in the material's light absorption properties, which indicate degradation of the perovskite phase.[\[28\]](#)
- Photoluminescence (PL) and Time-Resolved PL (TRPL) Spectroscopy: To probe the formation of defects and non-radiative recombination centers.[\[15\]](#)
- Current-Voltage (J-V) Measurements: To track the power conversion efficiency and other photovoltaic parameters of the device over the course of the stability test.[\[30\]](#)



General Experimental Workflow for Perovskite Stability Testing

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Caption: A typical workflow for perovskite stability assessment.



## Conclusion

The comparative stability of tin and lead halide perovskites presents a clear trade-off for researchers and developers. Lead halide perovskites offer superior intrinsic stability against environmental factors but are hampered by the toxicity of lead.[1][3] Their degradation pathways are well-studied, primarily involving reactions with moisture and photodecomposition.[7]

Conversely, tin halide perovskites are a highly attractive, non-toxic alternative but are fundamentally limited by the facile oxidation of  $\text{Sn}^{2+}$  to  $\text{Sn}^{4+}$ . [4][5] This intrinsic instability makes them highly sensitive to ambient conditions, representing the single greatest barrier to their commercialization.

Future research is focused on enhancing the stability of tin-based perovskites through strategies such as compositional engineering (e.g., creating more stable mixed tin-lead or 2D/3D hybrid structures), the development of advanced encapsulation techniques, and the design of new charge transport layers that can passivate defects and block moisture and oxygen ingress.[4][11][16] Success in these areas will be critical to unlocking the full potential of lead-free perovskite technologies.

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